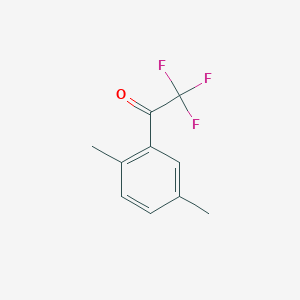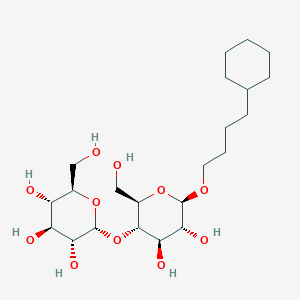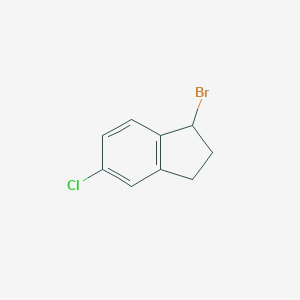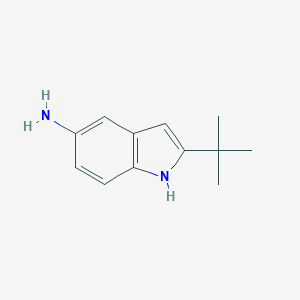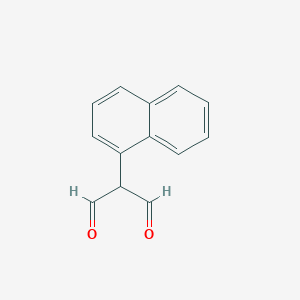
2-Naphthalen-1-YL-malonaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalen-1-YL-malonaldehyde is an organic compound with the molecular formula C13H10O2 It is a derivative of naphthalene, characterized by the presence of a malonaldehyde group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalen-1-YL-malonaldehyde typically involves the reaction of naphthalene derivatives with malonaldehyde precursors. One common method includes the condensation of 2-naphthaldehyde with malonic acid in the presence of a catalyst such as piperidine. The reaction is carried out under reflux conditions in a suitable solvent like ethanol, followed by purification through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Naphthalen-1-YL-malonaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nitrating mixtures under controlled conditions.
Major Products: The major products formed from these reactions include naphthalene carboxylic acids, naphthol derivatives, and various substituted naphthalenes .
Scientific Research Applications
2-Naphthalen-1-YL-malonaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-Naphthalen-1-YL-malonaldehyde involves its interaction with various molecular targets. In biological systems, it can form covalent bonds with nucleophilic sites on proteins and DNA, leading to potential therapeutic effects. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
- 1-Naphthalen-2-YL-malonaldehyde
- 2-Naphthalen-1-YL-acetaldehyde
- 2-Naphthalen-1-YL-propanal
Comparison: Compared to its analogs, 2-Naphthalen-1-YL-malonaldehyde exhibits unique reactivity due to the presence of two aldehyde groups. This structural feature enhances its ability to participate in condensation reactions and form complex molecular architectures. Additionally, its fluorescence properties make it a valuable tool in biological imaging .
Properties
IUPAC Name |
2-naphthalen-1-ylpropanedial |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-8-11(9-15)13-7-3-5-10-4-1-2-6-12(10)13/h1-9,11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVPSMAEXAMUCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C=O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
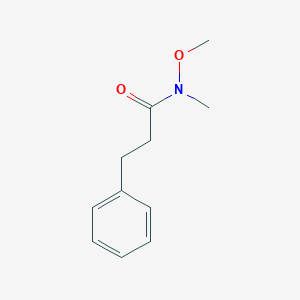
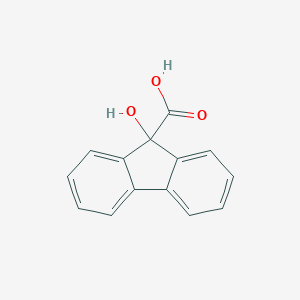
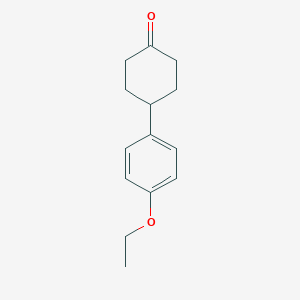
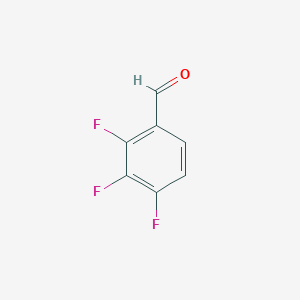
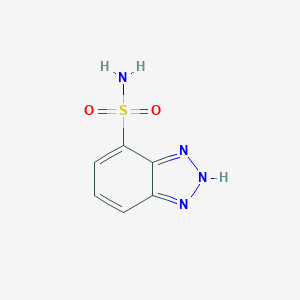
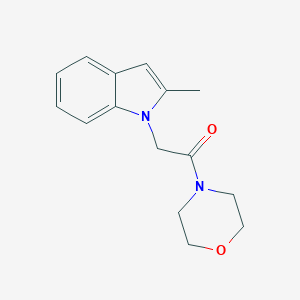

![3-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime](/img/structure/B65292.png)
